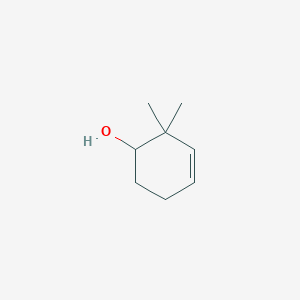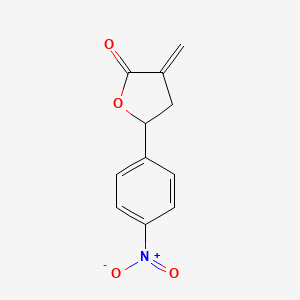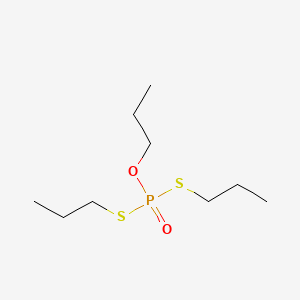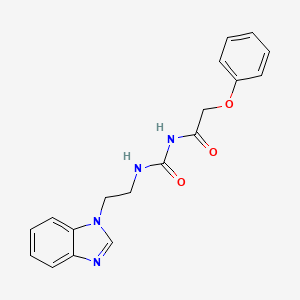
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the ethylamino and phenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the phenoxy group.
Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzimidazole ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
N-ethylbenzimidazole: A derivative with similar structural features.
Phenoxyacetamide: Another compound with a phenoxy group, used in different applications.
Uniqueness
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
66473-19-6 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-[2-(benzimidazol-1-yl)ethylcarbamoyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H18N4O3/c23-17(12-25-14-6-2-1-3-7-14)21-18(24)19-10-11-22-13-20-15-8-4-5-9-16(15)22/h1-9,13H,10-12H2,(H2,19,21,23,24) |
Clave InChI |
RFPNLDCXNWGUGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC(=O)NCCN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)


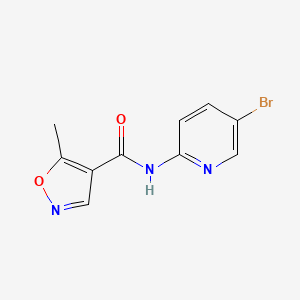


![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
